1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
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Scientific Research Applications
Structural Studies
- Conformational Analysis : The crystal structures of similar fungicidal azolylmethanes, including compounds with triazole groups, have been analyzed. These studies shed light on the conformation of such compounds in both solution and crystal forms, contributing to understanding their binding modes at active sites (Anderson et al., 1984).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Compounds structurally related to the chemical have been synthesized and their antimicrobial activities evaluated. This includes studies on novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl) compounds (Nagamani et al., 2018).
- Antifungal Properties : Derivatives of eugenol-fluorinated triazole, similar to the compound , have been synthesized and their fungicidal activity evaluated, highlighting potential applications in controlling fungal diseases (Lima et al., 2022).
Structural and Physicochemical Analysis
- Crystal Structure Elucidation : The synthesis and structural analysis of similar compounds with triazole and fluorophenoxy groups have been conducted, providing insights into their molecular configuration and stability (Liang, 2009).
Novel Drug Discovery
- Neurokinin-1 Receptor Antagonism : Research on similar compounds has led to the discovery of neurokinin-1 receptor antagonists, demonstrating potential therapeutic applications in conditions like depression and emesis (Harrison et al., 2001).
Enzymatic Inhibition
- Leukocyte Elastase Inhibition : Certain azetidinones, which are structurally related to the compound , have been found to act as inhibitors of human leukocyte elastase, suggesting potential therapeutic applications (Doucet et al., 1997).
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a privileged structure motif in drug discovery . Compounds with this motif have been found to interact with a wide range of biological targets, but without specific information on this compound, it’s hard to identify its primary targets.
Mode of action
The mode of action would depend on the compound’s specific targets. Generally, compounds with a 1,2,3-triazole ring can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. 1,2,3-triazoles have been found to play roles in a variety of pathways due to their wide range of potential targets .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some 1,2,3-triazoles have been found to have antiproliferative effects, for example .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the 1,2,3-triazole ring could be influenced by pH .
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-5-7-18(8-6-16)27-19-3-1-2-15(12-19)4-9-20(26)24-13-17(14-24)25-11-10-22-23-25/h1-3,5-8,10-12,17H,4,9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRLADHCDRUETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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